1-(2-Propyl-1,3-thiazol-4-yl)methanamine hydrochloride
Description
1-(2-Propyl-1,3-thiazol-4-yl)methanamine hydrochloride is a thiazole-derived compound with a propyl group at the 2-position of the heterocyclic ring and a methanamine substituent at the 4-position, stabilized as a hydrochloride salt. This structure enhances solubility and stability, making it suitable for pharmaceutical and chemical research .
Properties
IUPAC Name |
(2-propyl-1,3-thiazol-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S.ClH/c1-2-3-7-9-6(4-8)5-10-7;/h5H,2-4,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAATWHXUJORYAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Propyl-1,3-thiazol-4-yl)methanamine hydrochloride is a thiazole derivative that has garnered attention for its diverse biological activities. This compound features a thiazole ring, which is integral to its interaction with various biological targets, thereby influencing its pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is C₇H₁₃ClN₂S. The thiazole ring contributes to the compound's lipophilicity and solubility characteristics, which are crucial for its biological activity. The hydrochloride form enhances its stability and solubility in aqueous environments, facilitating its use in biological assays and potential therapeutic applications .
The mechanism of action of this compound primarily revolves around its ability to interact with specific enzymes and receptors. The thiazole moiety can form hydrogen bonds and coordinate with metal ions, allowing for the inhibition of enzyme activity or modulation of receptor functions. This interaction can disrupt normal cellular processes, leading to various biological effects.
Biological Activities
This compound has been studied for several key biological activities:
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties against a range of bacteria and fungi. For instance, studies have shown that this compound can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for various strains have been documented, demonstrating its potential as an antimicrobial agent .
Anti-inflammatory Properties
In addition to its antimicrobial effects, the compound has shown promise in reducing inflammation. This property may be attributed to its ability to modulate inflammatory pathways, making it a candidate for further research in inflammatory diseases.
Leishmanicidal Activity
Recent studies have highlighted the potential of thiazole derivatives in combating leishmaniasis. Compounds similar to this compound have demonstrated leishmanicidal activity against Leishmania infantum, showing low cytotoxicity towards mammalian cells while effectively reducing the survival of intracellular amastigotes .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a controlled study involving various thiazole derivatives, this compound was evaluated for its antimicrobial efficacy against multiple bacterial strains. The results indicated that the compound exhibited significant antibacterial activity with MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli. This case study underscores the potential application of this compound in treating bacterial infections .
Scientific Research Applications
Pharmaceutical Applications
1-(2-Propyl-1,3-thiazol-4-yl)methanamine hydrochloride has shown potential in various pharmacological studies:
- Antimicrobial Activity : Compounds with thiazole rings are often investigated for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against certain pathogens, making it a candidate for developing new antibiotics.
- Anticancer Properties : Research indicates that thiazole derivatives can inhibit tumor growth through various mechanisms. The specific interactions of this compound with cancer cell lines are under investigation to determine its efficacy as an anticancer agent .
Biochemical Interactions
The compound's interactions with biological targets are crucial for understanding its mechanism of action:
- Binding Affinity Studies : Initial studies have focused on the binding affinity of this compound to specific receptors and enzymes. Understanding these interactions is vital for elucidating its therapeutic potential.
Synthesis and Modification
The synthesis of this compound involves several steps:
- Formation of the Thiazole Ring : The initial step typically involves creating the thiazole structure through cyclization reactions.
- Substitution with Propyl Group : The introduction of the propyl group is achieved through alkylation reactions.
- Hydrochloride Salt Formation : Finally, converting the base form to its hydrochloride salt enhances solubility and stability.
These steps can be modified to create derivatives with enhanced biological activities or improved pharmacokinetic profiles .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights the unique features of this compound:
| Compound Name | Structure | Key Characteristics |
|---|---|---|
| 1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine HCl | C₈H₁₅ClN₂S | Contains an isopropyl group; studied for similar activities |
| 1-(4-Methylthiazol-5-yl)ethanamine | C₇H₈N₂S | Exhibits antimicrobial properties; lacks propyl chain |
| 2-Amino-thiazole derivatives | Variable | Known for diverse biological activities; often modified |
The specific propyl substitution on the thiazole ring may influence the compound's pharmacokinetic properties and biological interactions differently compared to its analogs .
Comparison with Similar Compounds
Alkyl-Substituted Thiazoles
Key Findings :
Aryl-Substituted Thiazoles
Key Findings :
- The 4-chlorophenyl analog exhibits a significantly higher melting point (268°C) than the 3-chlorophenyl derivative (203–204°C), likely due to enhanced crystal packing from the para-substituted halogen .
- Chlorine’s electron-withdrawing effect may improve binding affinity in receptor-ligand interactions, as seen in many drug candidates .
Heterocyclic-Substituted Thiazoles
Key Findings :
Amine-Modified Derivatives
Key Findings :
- Replacement of the thiazole ring with imidazole or pyrazole alters the compound’s electronic profile and hydrogen-bonding capacity, which may influence target selectivity .
Q & A
Basic Research Question
- Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of hydrochloride aerosols .
- Storage : Store in airtight, light-resistant containers at 2–8°C. Desiccants (e.g., silica gel) prevent hygroscopic degradation .
- Stability : Monitor via periodic HPLC analysis; degradation products (e.g., oxidized thiazole rings) indicate exposure to light or moisture .
What analytical techniques are most suitable for characterizing purity and structural integrity?
Advanced Research Question
- Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient (80:20 to 50:50) resolves impurities .
- Structural confirmation :
- NMR : -NMR (DMSO-d6) identifies thiazole protons (δ 7.2–8.1 ppm) and methanamine NH (δ 2.5–3.5 ppm) .
- Mass spectrometry : ESI-MS in positive mode detects [M+H] at m/z = theoretical molecular weight ± 0.5 Da .
- XRD : Single-crystal analysis confirms stereochemistry and salt formation .
How can computational tools predict feasible synthetic pathways and optimize reaction design?
Advanced Research Question
- Retrosynthesis : Tools like Pistachio and Reaxys databases propose routes based on known thiazole syntheses and Mannich reactions .
- DFT calculations : Predict regioselectivity in thiazole alkylation steps by modeling transition-state energies .
- Machine learning : Train models on reaction yields from PubChem data to recommend solvent/catalyst combinations .
What experimental strategies resolve contradictions in reported stability data (e.g., pH-dependent degradation)?
Advanced Research Question
- Controlled studies : Perform accelerated stability tests (40°C/75% RH) across pH 3–9. Monitor degradation via LC-MS to identify hydrolysis (amide bond cleavage) or oxidation (sulfoxide formation) .
- Buffer selection : Phosphate buffers (pH 7.4) mimic physiological conditions, while citrate buffers (pH 3) assess gastric stability .
- Kinetic modeling : Fit degradation data to zero/first-order models to predict shelf-life under varying conditions .
How can structure-activity relationship (SAR) studies be designed using structural analogs?
Advanced Research Question
- Analog selection : Compare with compounds like 4-(2-Methylpropyl)phenylmethanamine hydrochloride (CAS 2093634-50-3) to assess thiazole vs. thiophene ring effects .
- Functional group modulation : Replace the propyl group with ethyl/butyl chains to evaluate hydrophobic interactions in receptor binding .
- Biological assays : Use in vitro models (e.g., enzyme inhibition assays) paired with molecular docking to correlate structural changes with activity .
What methodologies validate the compound’s solubility profile for in vitro/in vivo studies?
Basic Research Question
- Solvent screening : Test solubility in DMSO (stock solution), PBS (physiological conditions), and ethanol (for lipid membranes) .
- Partition coefficient (log P) : Determine via shake-flask method (octanol/water) to predict membrane permeability .
- In vivo relevance : Use dynamic light scattering (DLS) to assess aggregation in simulated biological fluids .
How should researchers address discrepancies in biological activity data across studies?
Advanced Research Question
- Standardization : Use reference compounds (e.g., FDA-approved inhibitors) as internal controls in assays .
- Dose-response curves : Generate IC values across multiple cell lines to account for variability .
- Meta-analysis : Pool data from PubChem and ChEMBL to identify outliers and validate trends statistically .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
